![molecular formula C23H23FN4O5S2 B2686657 Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 361174-36-9](/img/structure/B2686657.png)

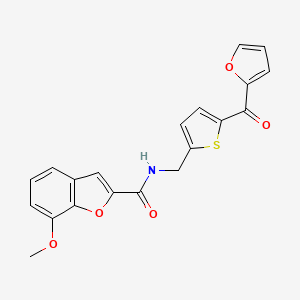

Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Microwave-Assisted Synthesis in Medicinal Chemistry

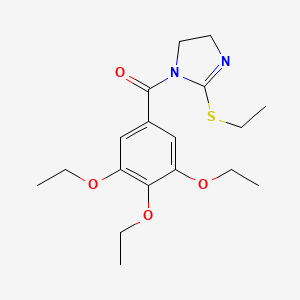

Researchers have explored the microwave-assisted synthesis of compounds containing a 1,3-thiazole nucleus, starting from ethyl piperazine-1-carboxylate. These compounds, including variations similar to the specified ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, have shown potential antimicrobial, antilipase, and antiurease activities, indicating their relevance in developing new medicinal agents (Başoğlu et al., 2013).

Antibacterial Agent Synthesis

Another study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at developing effective antibacterial agents. The precursor used in this research is structurally similar to the specified compound and has shown promise as an antibacterial substance (Azab, Youssef, & El-Bordany, 2013).

Inhibitory Activity Against SARS-CoV-2 Mpro

A recent study synthesized two novel thiazole derivatives, closely related to the specified compound, and investigated their structural characteristics, reactivity, and potential as inhibitors. These compounds demonstrated promising pharmacokinetic properties and safety profiles, adhering to Lipinski's rule of five, suggesting their potential application in drug design, especially against SARS-CoV-2 Mpro (Nagarajappa et al., 2022).

Hypoglycemic Activity in Diabetes Research

An older study evaluated enantiomers of a compound structurally related to the specified chemical, revealing hypoglycemic activity. This research contributes to the understanding of the receptor mechanism of hypoglycemic sulfonylureas and sulfonylaminopyrimidines, which is crucial for diabetes treatment (Rufer & Losert, 1979).

Synthesis of Eperezolid-like Molecules

A study synthesized molecules structurally similar to the specified compound and evaluated their antimicrobial activities, particularly against Mycobacterium smegmatis. Such research is significant for developing new antimicrobial agents (Yolal et al., 2012).

Mycobacterium Tuberculosis GyrB Inhibitors

Research into designing and synthesizing novel thiazole-aminopiperidine hybrid analogues has shown promising results against Mycobacterium tuberculosis GyrB, an important target in tuberculosis treatment. This study highlights the potential application of these compounds in treating tuberculosis (Jeankumar et al., 2013).

将来の方向性

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, it could be interesting to investigate its potential uses in other areas, such as antiviral, anticancer, antioxidant, and antimicrobial applications .

作用機序

Target of action

The compound contains a thiazole ring, which is a part of many bioactive molecules exhibiting a wide range of biological activities . The fluorophenyl group might interact with specific proteins or enzymes in the body, acting as a key for specific biological locks.

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with these functional groups might interact with their targets by forming bonds or intermolecular interactions, leading to changes in the conformation or activity of the target molecules .

Biochemical pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. Thiazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

特性

IUPAC Name |

ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEFAETZQITUOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chlorobenzyl)sulfonyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B2686574.png)

![8-(4-fluorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2686576.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686577.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)

![N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2686586.png)

![7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B2686597.png)